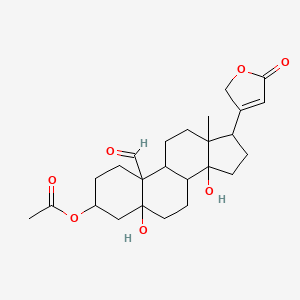
3-Acetyl strophanthidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl strophanthidin is a cardiac glycoside derived from strophanthidin, a compound found in the seeds of certain African plants such as Strophanthus kombe and Strophanthus hispidus . It is known for its potent effects on the heart, particularly in the treatment of heart failure and arrhythmias . The compound is characterized by its acetate ester group at the 3β-hydroxy position, which distinguishes it from its parent compound, strophanthidin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl strophanthidin typically involves the acetylation of strophanthidin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally require a controlled temperature to ensure the selective acetylation at the 3β-hydroxy group without affecting other functional groups on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of strophanthidin from plant sources, followed by its chemical modification through acetylation. The use of large-scale reactors and precise control of reaction parameters are essential to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl strophanthidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Aplicaciones Científicas De Investigación
3-Acetyl strophanthidin has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 3-acetyl strophanthidin involves the inhibition of the Na+/K+ ATPase pump in cardiac muscle cells . This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility, making the compound effective in treating heart failure . Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Strophanthidin: The parent compound, which lacks the acetyl group at the 3β-hydroxy position.
Ouabain: Another cardiac glycoside with a similar mechanism of action but different structural features.
Digitoxin: A cardiac glycoside with a longer half-life and different pharmacokinetic properties.
Uniqueness: 3-Acetyl strophanthidin is unique due to its specific acetylation, which can influence its pharmacokinetics and pharmacodynamics . This modification may enhance its therapeutic efficacy and reduce potential side effects compared to its parent compound .
Propiedades
IUPAC Name |
[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAERUVCODZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
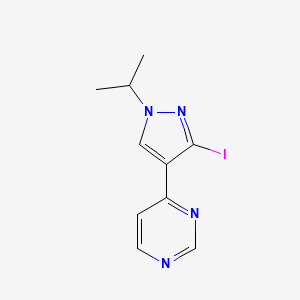


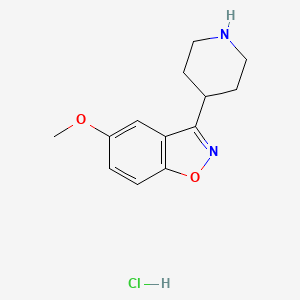
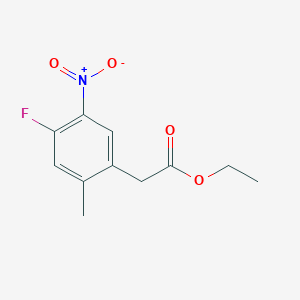

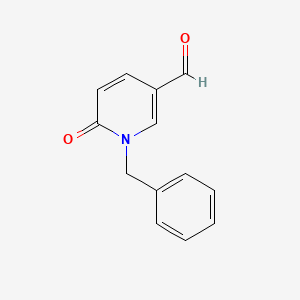
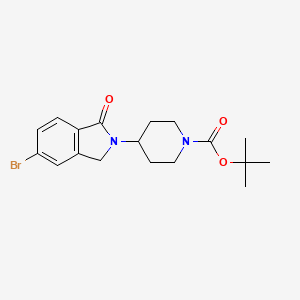
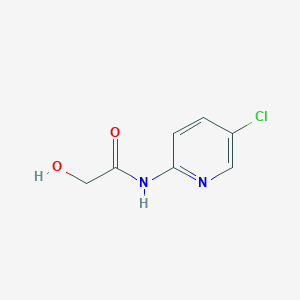

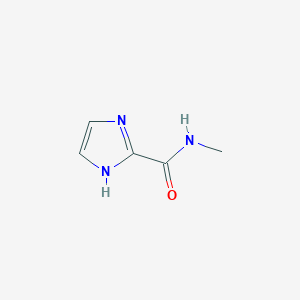

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
